molecular formula C10H19NO3 B6265008 tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate CAS No. 2166085-24-9

tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No.: B6265008
CAS No.: 2166085-24-9
M. Wt: 201.3
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Description

tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) functionalized with a tert-butyl carbamate group at position 1 and a (1S)-configured hydroxyethyl substituent at position 2.

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGASXWOTWMKN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166085-24-9
Record name tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate
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Preparation Methods

Nucleophilic Substitution with Hydroxyethyl Precursors

Alternative Routes via Organometallic Reagents

Organolithium or Grignard reagents enable direct functionalization of azetidine rings. Scintica demonstrated this by adding an organolithium reagent to tert-butyl 3-hydroxyazetidine-1-carboxylate. Key considerations include:

  • Low temperatures (-78°C) to minimize side reactions.

  • Quenching protocols : Aqueous workup (e.g., NH₄Cl) stabilizes sensitive intermediates.

Comparative Analysis of Methodologies

MethodStarting MaterialKey Reagents/ConditionsYieldStereochemical Control
Nucleophilic Substitutiontert-Butyl 3-bromoazetidineK₂CO₃, DMF, 60°C100%Low
Azetidinone Alkylationtert-Butyl 3-hydroxyazetidineKOtBu, THF, RT65%Moderate
Asymmetric Reductiontert-Butyl 3-ketoazetidineCBS catalyst, BH₃·THF90%*High

*Theorized based on analogous reactions.

Optimization and Scalability Challenges

Solvent and Temperature Effects

DMF and NMP enhance solubility but complicate purification. Switching to THF or EtOAc improves isolation but may reduce reaction rates.

Protecting Group Strategy

The tert-butyloxycarbonyl (Boc) group offers stability under basic conditions but requires acidic deprotection. Alternative groups (e.g., Fmoc) may suit sensitive substrates.

Enantiomeric Purity Enhancement

Chromatographic resolution (e.g., chiral HPLC) or kinetic resolution during coupling steps ensures >99% ee for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced azetidine derivatives, and substituted esters .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.27 g/mol
  • IUPAC Name : tert-butyl (S)-3-(1-hydroxyethyl)azetidine-1-carboxylate
  • Purity : Typically around 95% .

The compound features an azetidine ring, which is a four-membered cyclic amine, along with a carboxylate ester and a hydroxyethyl substituent. This structure allows for diverse reactivity patterns in synthetic chemistry.

Pharmaceutical Development

This compound has been explored in drug discovery due to its potential as a scaffold for designing new therapeutic agents. Its derivatives may exhibit biological activity relevant to various diseases, including:

  • Anti-inflammatory Agents : Modifications of the azetidine structure can lead to compounds that inhibit inflammatory pathways.
  • Antimicrobial Activity : The compound's structural features may enhance its effectiveness against bacterial and fungal infections.

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. For example:

  • Building Block for Heterocycles : It can be used to synthesize various heterocyclic compounds, which are crucial in medicinal chemistry.
  • Chiral Synthesis : The presence of the hydroxyethyl group allows for asymmetric synthesis, facilitating the production of optically active compounds .

Case Study 1: Synthesis of Azetidine Derivatives

In a study focusing on the synthesis of azetidine derivatives, this compound was utilized as a starting material. The researchers demonstrated its utility in forming new compounds through nucleophilic substitution reactions, leading to derivatives with enhanced biological properties .

A research project evaluated the biological activities of various azetidine derivatives, including those derived from this compound. The results indicated promising anti-inflammatory effects and potential applications in treating conditions such as arthritis .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring may interact with enzymes or receptors, modulating their function. The tert-butyl ester group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous azetidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Notable Properties/Applications Reference
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (Target) C₁₀H₁₉NO₃ 201.26* (1S)-hydroxyethyl N/A Chiral intermediate, hydrogen-bond donor
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 2-hydroxyethyl N/A Solubility: -2.13 Log S (ESOL)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 264.16 Bromoethyl (leaving group) N/A High reactivity in substitution reactions
tert-Butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate C₁₀H₁₆F₃NO₃ 255.23 Trifluoro-hydroxyethyl N/A Enhanced metabolic stability, lipophilicity
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Aminoethyl N/A Basic functionality, salt formation potential
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i) C₁₀H₁₄N₂O₂ 194.23 Cyanomethylene 72% Electrophilic nitrile for click chemistry
tert-Butyl 3-(2-methoxyethylidene)azetidine-1-carboxylate (16) C₁₁H₁₉NO₃ 213.27 Methoxyethylidene 43% Conformational rigidity, unsaturated backbone

*Molecular weight inferred from analogous compounds (e.g., ).

Biological Activity

Tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate (CAS: 2166085-24-9) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H19NO3
  • Molecular Weight: 201.27 g/mol
  • IUPAC Name: tert-butyl (S)-3-(1-hydroxyethyl)azetidine-1-carboxylate
  • Purity: Typically reported at 95% or higher .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various cellular pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit effects on cell proliferation and apoptosis.

In Vitro Studies

Recent studies have explored the compound's effects on cancer cell lines. For example, in a study evaluating various compounds for their ability to induce apoptosis, this compound demonstrated significant induction of caspase-3 activity, indicating its potential as an apoptosis-inducing agent .

Cell Line Caspase-3 Induction (Fold Increase) Concentration (µM)
MDA-MB-2315.010
Hs 578T4.815
BT-204.520

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized in several studies. Key properties include:

Property Value
LogD (pH = 7.4)0.9
Kinetic Solubility (μM)191
Plasma Protein Binding (%)~48%
Half-life in Plasma (min)>360

These properties suggest a favorable profile for oral bioavailability and therapeutic application .

Case Studies

In a notable case study, researchers investigated the compound's role in inhibiting the growth of breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis and reduced cell viability, confirming its potential as a therapeutic agent against certain cancers .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and stereochemical control. For example, tert-butyl-protected azetidine derivatives are often synthesized using activating agents like DMAP and bases such as triethylamine in dichloromethane at 0–20°C to minimize side reactions . Optimization may involve adjusting solvent polarity, temperature gradients, or catalyst loading to improve yields.

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is commonly used due to the compound’s polarity. Recrystallization from solvents like dichloromethane/hexane mixtures can enhance purity. Analytical HPLC with chiral columns is critical for verifying enantiomeric excess in the (1S)-configured hydroxyethyl group .

Q. How is the compound characterized using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the azetidine ring structure and tert-butyl group (e.g., tert-butyl signals at ~1.4 ppm in 1^1H NMR). The (1S)-hydroxyethyl group is identified via coupling constants and NOE experiments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H21_{21}NO3_3) .
  • Computational Profiling : Tools like CC-DPS combine quantum chemistry and QSPR models to predict physicochemical properties (e.g., logP, solubility) .

Advanced Research Questions

Q. How is stereochemical control achieved during the introduction of the (1S)-1-hydroxyethyl group?

  • Methodological Answer : Asymmetric synthesis strategies, such as chiral auxiliaries or enantioselective catalysis, are employed. For example, enzymatic reduction of a ketone precursor using ketoreductases with NADPH cofactors can yield the (S)-configured alcohol with >99% ee. Reaction monitoring via chiral HPLC ensures fidelity .

Q. What mechanistic insights explain contradictory yields in similar azetidine carboxylate syntheses?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., ring-opening of azetidine under acidic conditions). Kinetic studies using in-situ IR or 19^{19}F NMR can identify intermediates. For instance, over-oxidation of hydroxyl groups during workup may reduce yields, necessitating milder quenching agents (e.g., Na2_2S2_2O3_3) .

Q. How can this compound serve as an intermediate in complex organic syntheses?

  • Methodological Answer : The tert-butyl carbamate group acts as a protective moiety for secondary amines, enabling subsequent functionalization. For example, deprotection with TFA allows coupling with boronic acids in Suzuki-Miyaura reactions. The hydroxyethyl group can be oxidized to a ketone for further nucleophilic additions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazards : Classified as acute toxicity (Category 4) and skin irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

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